molecular formula C24H19N5 B8805278 9-Trityladenine CAS No. 21802-46-0

9-Trityladenine

Cat. No.: B8805278
CAS No.: 21802-46-0
M. Wt: 377.4 g/mol
InChI Key: KZVVLISYICITEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Trityladenine is a purine derivative characterized by a trityl (triphenylmethyl) group substituted at the N9 position of adenine. This modification significantly alters its physicochemical properties, including lipophilicity and steric bulk, which influence its metabolic behavior and interactions with enzymes such as cytochrome P-450 (P-450) . Unlike smaller 9-substituted adenines (e.g., 9-methyladenine or 9-ethyladenine), the bulky trityl group introduces steric hindrance, preventing metabolic N-oxidation despite its high lipophilicity .

Properties

CAS No.

21802-46-0

Molecular Formula

C24H19N5

Molecular Weight

377.4 g/mol

IUPAC Name

9-tritylpurin-6-amine

InChI

InChI=1S/C24H19N5/c25-22-21-23(27-16-26-22)29(17-28-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,25,26,27)

InChI Key

KZVVLISYICITEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(N=CN=C54)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the N9 position critically determines the behavior of adenine derivatives. Below is a comparative analysis of key compounds:

Compound Substituent Lipophilicity N-Oxide Formation Spectral Binding with P-450 Key Structural Feature
9-Trityladenine Triphenylmethyl High No Type I spectrum Steric hindrance at N9
9-Benzyladenine Benzyl High Yes (1-N-oxide) Type I (low conc.)/Type II (high) Flexible benzyl group
9-Benzhydryladenine Benzhydryl (diphenylmethyl) High Yes (1-N-oxide) Type II at all concentrations Moderate steric bulk
9-Methyladenine Methyl Low No Type II Small, hydrophilic substituent
Adenine None (unsubstituted) Low No Type II Unmodified purine base

Key Observations :

  • Lipophilicity vs.
  • Spectral Interactions : this compound exhibits a type I spectral shift with P-450, indicative of substrate binding to the enzyme’s active site. In contrast, smaller derivatives (e.g., adenine, 9-methyladenine) show type II binding, reflecting interactions with the heme iron .

Metabolic Behavior

  • N-Oxidation : Only 9-benzyladenine and 9-benzhydryladenine form 1-N-oxide metabolites. The trityl group in this compound blocks access to the enzyme’s active site, preventing oxidation despite favorable lipophilicity .
  • Conformational Analysis : Molecular modeling and NMR studies reveal that 9-benzyl- and 9-benzhydryladenines adopt conformations compatible with P-450 binding. In contrast, this compound’s trityl group creates steric crowding near the 2-position, disrupting enzyme-substrate interactions .

Research Implications

The unique properties of this compound make it a valuable tool for studying steric and electronic effects in enzyme-substrate interactions. Its resistance to N-oxidation highlights the importance of substituent size in drug metabolism, offering insights for designing metabolically stable purine-based therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.